Stearoyl Serotonin
Overview
Description
Stearoyl Serotonin is a hybrid molecule derived from serotonin and stearic acid. It is known for its role as an antagonist of the transient receptor potential vanilloid-type 1 (TRPV1) channel and fatty acid amide hydrolase (FAAH). This compound has been studied for its potential in reducing both acute and chronic peripheral pain .
Mechanism of Action
Target of Action
Stearoyl Serotonin primarily targets the Transient Receptor Potential Vanilloid-type 1 (TRPV1) channel . The TRPV1 channel is a nonselective cation channel that can be activated by a variety of exogenous and endogenous physical and chemical stimuli . It has been identified as a potential new target for the development of analgesic and anti-inflammatory drugs .
Mode of Action
This compound acts as a TRPV1 antagonist . It inhibits anandamide hydrolysis mediated by Fatty Acid Amide Hydrolase (FAAH) and capsaicin-induced intracellular Ca2+ elevation in cells overexpressing the human recombinant TRPV1 receptor . The IC50 value for human TRPV1 is 0.76 μM .
Biochemical Pathways
This compound affects the pathways involving TRPV1 and FAAH . It’s a hybrid molecule patterned after arachidonoyl serotonin, which is a dual antagonist of TRPV1 and FAAH .
Pharmacokinetics
It’s known that the compound is a crystalline solid and soluble in ethanol, dmso, and dimethyl formamide .
Result of Action
This compound has been found to be highly effective against both acute and chronic peripheral pain . This is likely due to its antagonistic action on the TRPV1 channel, which plays a crucial role in pain sensation .
Action Environment
Biochemical Analysis
Biochemical Properties
Stearoyl Serotonin interacts with FAAH and TRPV1 channel . The effects of replacing the arachidonoyl portion with the saturated 18-carbon stearoyl moiety have not been studied . Replacement of arachidonate with saturated 11- or 12-carbon fatty acids produces compounds that potently inhibit capsaicin-induced TRPV1 channel activation .
Cellular Effects
Serotonin, a component of this compound, exerts effects in multiple metabolic tissues through distinct serotonin receptors to promote nutrient absorption and storage while inhibiting futile cycling/thermogenesis . It regulates a broad range of physiological functions including the control of body temperature, appetite, sleep, mood, and pain .
Molecular Mechanism
This compound’s mechanism of action is related to its interaction with FAAH and TRPV1 channel . Serotonin, a component of this compound, acts by activating a family of heterogeneously expressed 5-HT receptors, including both GPCRs and ion channels . The signaling mechanism and efficiency of serotonin receptors depend on their ability to rapidly access multiple conformational states .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-documented. Serotonin, a component of this compound, has been studied extensively. Preclinical PET studies in animal models of depression have investigated glucose metabolism, the availability of different neuroreceptor populations associated with depressive phenotypes, and the monitoring of the inflammatory response .
Metabolic Pathways
This compound is involved in the metabolic pathways of serotonin and fatty acids. Serotonin is synthesized from the essential amino acid L-Tryptophan . Stearoyl-CoA desaturase (SCD) introduces a single double bond in a spectrum of methylene-interrupted fatty acyl-CoA substrates .
Transport and Distribution
Serotonin transporter (SERT) selectively transports 5-hydroxytryptamine (5-HT) into nerve cells together with Na+ and Cl- and, in the same reaction, transports a K+ ion out of the cell . This mechanism may also apply to this compound due to its serotonin component.
Subcellular Localization
Serotonin receptors, which interact with the serotonin component of this compound, are predominantly detected in the primary cilium .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearoyl Serotonin can be synthesized by the formal condensation of the carboxy group of stearic acid with the primary amino group of serotonin. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis. This would include the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Stearoyl Serotonin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the stearoyl group can be replaced by other acyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of new N-acyl derivatives.
Scientific Research Applications
Stearoyl Serotonin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study amide bond formation and its stability.
Biology: Investigated for its role in modulating pain pathways through TRPV1 and FAAH inhibition.
Medicine: Potential therapeutic agent for pain management due to its dual antagonistic properties.
Industry: Potential use in the development of new analgesic and anti-inflammatory drugs.
Comparison with Similar Compounds
N-arachidonoyl serotonin: Another hybrid molecule that acts as a dual antagonist of TRPV1 and FAAH.
N-palmitoyl serotonin: Similar in structure but with a palmitoyl group instead of a stearoyl group.
N-oleoyl serotonin: Contains an oleoyl group and exhibits similar biological activities.
Uniqueness: Stearoyl Serotonin is unique due to its specific combination of serotonin and stearic acid, which provides it with distinct physicochemical properties and biological activities. Its ability to inhibit both TRPV1 and FAAH makes it a valuable compound for pain management research .
Properties
IUPAC Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h18-19,22-23,30-31H,2-17,20-21H2,1H3,(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWHKBXVLNKTGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344108 | |
Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67964-87-8 | |
Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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